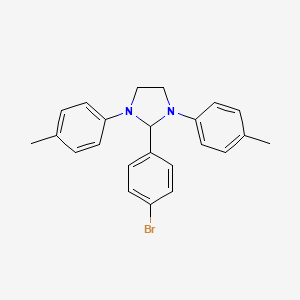

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine

CAS No.:

Cat. No.: VC15527054

Molecular Formula: C23H23BrN2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23BrN2 |

|---|---|

| Molecular Weight | 407.3 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine |

| Standard InChI | InChI=1S/C23H23BrN2/c1-17-3-11-21(12-4-17)25-15-16-26(22-13-5-18(2)6-14-22)23(25)19-7-9-20(24)10-8-19/h3-14,23H,15-16H2,1-2H3 |

| Standard InChI Key | ZHHWALNIGBKGCH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |

Introduction

Structural Characteristics and Molecular Properties

Core Imidazolidine Scaffold

The imidazolidine ring is a saturated five-membered heterocycle with two nitrogen atoms at positions 1 and 3. The saturation of the ring confers rigidity and influences electronic distribution, making it a versatile scaffold in medicinal chemistry . In 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine, the ring is substituted with three aromatic groups:

The bromine atom introduces steric bulk and electron-withdrawing effects, while the methyl groups enhance hydrophobicity. X-ray crystallographic data for analogous compounds (e.g., 1,3-bis(4-bromophenyl)imidazolium chloride dihydrate) reveal non-planar conformations, with dihedral angles between aromatic rings ranging from 12.9° to 25.6° . Such structural distortions may influence intermolecular interactions and crystallization behavior.

Spectroscopic and Computational Data

The compound’s high logP value aligns with trends observed in other imidazolidine derivatives, where aromatic substitutions increase membrane permeability but reduce aqueous solubility .

Synthetic Methodologies

Condensation Reactions

Imidazolidines are typically synthesized via condensation of 1,2-diamines with aldehydes or ketones . For 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine, a plausible route involves:

-

Reacting N,N'-bis(4-methylphenyl)ethylenediamine with 4-bromobenzaldehyde in a polar aprotic solvent (e.g., THF or acetonitrile).

-

Acid or base catalysis to facilitate cyclization, followed by purification via recrystallization .

This method mirrors the synthesis of related compounds, such as 1,3-dialkylimidazolidines, which are formed in 37–90% yields under similar conditions .

Asymmetric Synthesis

While the target compound is achiral, asymmetric methods for imidazolidine synthesis (e.g., using chiral auxiliaries like (−)-sparteine) highlight strategies for stereocontrol in related derivatives . For example, Coldham et al. reported a one-pot, two-stage process for acylated imidazolidines, achieving yields of 36–73% .

Physicochemical and Pharmacological Properties

Drug-Likeness and ADME Profiling

| Property | Value |

|---|---|

| Molecular Weight | 407.35 g/mol |

| logP | 6.85 |

| Polar Surface Area | 6.19 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume